Cas no 1805068-26-1 (4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid)

4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid is a versatile heterocyclic building block with significant utility in pharmaceutical and agrochemical synthesis. Its distinct structural features—including a chloromethyl group, difluoromethyl substituent, and iodine atom—enable selective functionalization, facilitating the development of complex molecules. The carboxylic acid moiety enhances solubility and reactivity, making it suitable for coupling reactions and derivatization. This compound is particularly valuable in medicinal chemistry for constructing bioactive scaffolds due to its ability to participate in cross-coupling and nucleophilic substitution reactions. High purity and stability ensure consistent performance in synthetic applications. Its multifunctional design supports efficient modular synthesis of targeted intermediates.
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid structure
1805068-26-1 structure
Product name:4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid
CAS No:1805068-26-1
MF:C8H5ClF2INO2
Molecular Weight:347.485080480576
CID:4895606

4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid
    • インチ: 1S/C8H5ClF2INO2/c9-1-3-4(6(10)11)2-13-7(12)5(3)8(14)15/h2,6H,1H2,(H,14,15)
    • InChIKey: PLIKDXYDNNXJIC-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=O)O)C(CCl)=C(C=N1)C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 50.2

4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029020159-500mg
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid
1805068-26-1 95%
500mg
$1,752.40 2022-04-01
Alichem
A029020159-250mg
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid
1805068-26-1 95%
250mg
$1,068.20 2022-04-01
Alichem
A029020159-1g
4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid
1805068-26-1 95%
1g
$3,068.70 2022-04-01

4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid 関連文献

4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acidに関する追加情報

4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic Acid: A Comprehensive Overview

The compound 4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid (CAS No. 1805068-26-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine carboxylic acid derivatives, which are known for their versatile chemical properties and reactivity. The structure of this molecule is characterized by a pyridine ring substituted with a chloromethyl group at position 4, a difluoromethyl group at position 5, and an iodine atom at position 2, along with a carboxylic acid group at position 3. These substituents confer unique electronic and steric properties, making this compound a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the importance of such substituted pyridine derivatives in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of halogen atoms (chlorine and iodine) in the molecule enhances its reactivity, making it an ideal candidate for various substitution and coupling reactions. Moreover, the difluoromethyl group introduces additional fluorination, which is often sought after in drug design due to its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability.

One of the most promising applications of 4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid lies in its potential as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that such substituted pyridines can serve as scaffolds for developing inhibitors of key enzymes involved in disease pathways. For instance, studies have shown that analogous compounds can inhibit kinase activity, which is crucial in cancer therapy. The carboxylic acid group in this molecule provides an additional site for functionalization, enabling the creation of peptide bonds or ester linkages that are essential in drug delivery systems.

In addition to its role in pharmaceuticals, this compound has garnered attention in the field of materials science. The unique electronic properties imparted by the halogen substituents make it a candidate for use in organic electronics. For example, derivatives of this compound could be employed as components in light-emitting diodes (LEDs) or solar cells due to their ability to absorb and emit light efficiently. Recent studies have explored the use of halogenated pyridines in constructing heteroatom-containing polymers with tailored optoelectronic properties.

The synthesis of 4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid involves a multi-step process that combines principles from aromatic substitution chemistry and organometallic catalysis. Key steps include the introduction of substituents onto the pyridine ring through electrophilic substitution reactions, followed by precise halogenation at specific positions. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, ensuring high yields and purity levels required for industrial applications.

From an environmental perspective, there is growing interest in understanding the fate and behavior of such compounds in natural systems. While no direct evidence suggests toxicity or environmental persistence at this stage, ongoing research aims to evaluate their biodegradation pathways under various conditions. This information is critical for ensuring sustainable practices during large-scale production and use.

In conclusion, 4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid represents a versatile platform for exploring new frontiers in organic synthesis. Its unique structural features and reactivity make it a valuable asset across multiple disciplines, from drug discovery to materials science. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing innovative solutions to pressing scientific challenges.

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